![molecular formula C8H12N2 B3024244 2-Sec-butylpyrazine CAS No. 29460-93-3](/img/structure/B3024244.png)
2-Sec-butylpyrazine
Overview
Description
2-Sec-butylpyrazine is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Sec-butylpyrazine consists of a pyrazine ring with a sec-butyl group attached to one of the carbon atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
2-Sec-butylpyrazine has a molecular weight of 136.19 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .Scientific Research Applications
Bioactive Compound Research
2-Sec-butylpyrazine derivatives have been studied for their bioactive properties. For instance, the derivative (S)-6-(sec-butyl)-3-isopropylpyrazin-2(1H)-one was isolated from the marine-derived actinomycete Streptomyces sp. and displayed varying cytotoxic activities against cancer cell lines, indicating potential for anticancer drug development (Shaala et al., 2016).
Wine Analysis
2-Sec-butylpyrazine plays a significant role in wine aroma and quality. A method was developed to analyze 3-alkyl-2-methoxypyrazines, including 3-sec-butyl-2-methoxypyrazine, in wine. This research aids in understanding the sensory contributions of these compounds to wine aroma, particularly in Sauvignon Blanc and Cabernet Sauvignon varieties (Lopez et al., 2011).
Impact on Wine Aging
The effect of closure and packaging on 3-alkyl-2-methoxypyrazines in wine was studied, revealing that packaging options can significantly influence the concentration of these compounds during aging. This research is important for understanding how storage conditions affect wine quality (Blake et al., 2009).
Agricultural Research
Studies on 3-alkyl-2-methoxypyrazines, including 2-sec-butylpyrazine, in agricultural contexts have been conducted. For example, the determination of these compounds in lady beetle-infested wine provides insights into the impact of agricultural pests on wine quality (Galvan et al., 2008).
Food Science
The presence and influence of 2-sec-butylpyrazine in food products, such as its role in contributing aroma and flavor to vegetables like peas and asparagus, have been a subject of study in food science (Sidhu et al., 2015).
Chemical Synthesis
Research has also been conducted on the synthesis and chemical properties of 2-sec-butylpyrazine derivatives, contributing to the broader field of organic chemistry and its applications (Mal et al., 2011).
Mechanism of Action
Safety and Hazards
When handling 2-Sec-butylpyrazine, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, prevent further spillage or leakage if it is safe to do so .
properties
IUPAC Name |
2-butan-2-ylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7(2)8-6-9-4-5-10-8/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFQZEXYZVZKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335935, DTXSID601311206 | |
Record name | 2-Sec-butylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Methylpropyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Sec-butylpyrazine | |
CAS RN |
29460-93-3, 124070-52-6 | |
Record name | 2-(1-Methylpropyl)pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29460-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Sec-butylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Methylpropyl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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